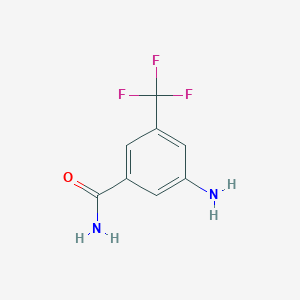

3-Amino-5-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSFZFTWHRLVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440727 | |

| Record name | 3-amino-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20566-95-4 | |

| Record name | 3-amino-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Trifluoromethyl Benzamide and Its Derivatives

Strategies for the Construction of the 3-Amino-5-(trifluoromethyl)benzoyl Moiety

The construction of the 3-amino-5-(trifluoromethyl)benzoyl framework is a foundational step in the synthesis of the target compound and its derivatives. This typically involves the synthesis of a key precursor, 3-amino-5-(trifluoromethyl)benzoic acid, or the regioselective introduction of the trifluoromethyl group onto a pre-existing benzamide (B126) structure.

Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid Precursors

A common and practical route to 3-amino-5-(trifluoromethyl)benzamide involves the initial synthesis of 3-amino-5-(trifluoromethyl)benzoic acid. sigmaaldrich.comglentham.com This precursor serves as a versatile building block that can be readily converted to the desired benzamide through standard amidation procedures. The properties of this key intermediate are summarized in the table below.

Table 1: Physicochemical Properties of 3-Amino-5-(trifluoromethyl)benzoic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₃NO₂ | sigmaaldrich.com |

| Molecular Weight | 205.13 g/mol | sigmaaldrich.com |

| CAS Number | 328-68-7 | sigmaaldrich.com |

| Melting Point | 141-146 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

One established method for the synthesis of related trifluoromethylated benzoic acids involves a multi-step process starting from m-xylene. This process includes chlorination, controlled fluorination, and subsequent catalytic hydrolysis to yield 3-(trifluoromethyl)benzoic acid. While not directly producing the amino-substituted analog, this highlights a potential industrial-scale approach to the core trifluoromethylated aromatic ring.

Regioselective Introduction of the Trifluoromethyl Group onto Benzamide Derivatives

The direct and regioselective introduction of a trifluoromethyl group onto a benzamide scaffold presents an alternative and potentially more convergent synthetic strategy. nih.gov Advances in C-H functionalization reactions have provided powerful tools for the late-stage introduction of fluorine-containing moieties. nih.gov These methods can proceed through various mechanisms, including electrophilic and nucleophilic activation of the aromatic ring. nih.gov

While specific examples for the direct trifluoromethylation of 3-aminobenzamide (B1265367) to yield the desired product are not extensively documented in readily available literature, general principles of regioselective C-H trifluoromethylation can be applied. nih.govnih.govorganic-chemistry.orgmdpi.com The directing effects of the amino and amide functional groups on the benzamide ring would play a crucial role in determining the position of trifluoromethylation. The amino group is an ortho-, para-director, while the benzamide group is a meta-director. The interplay of these electronic effects, along with steric considerations, would need to be carefully controlled to achieve the desired 3,5-disubstitution pattern.

Direct Synthesis of 3-Amino-5-(trifluoromethyl)benzamide

The direct conversion of 3-amino-5-(trifluoromethyl)benzoic acid to 3-amino-5-(trifluoromethyl)benzamide represents the most straightforward approach to the target molecule. This transformation can be achieved through various modern amidation protocols.

Recent advancements in green chemistry have led to the development of one-pot methods for amide bond formation directly from carboxylic acids, avoiding the need for traditional coupling reagents. rsc.org These methods often involve the in-situ formation of an activated species, such as a thioester, which then readily reacts with an amine source. rsc.org For the synthesis of primary amides like 3-amino-5-(trifluoromethyl)benzamide, aqueous ammonium (B1175870) hydroxide (B78521) can be used as the amine source. rsc.org

Alternatively, catalytic methods employing reagents like titanium tetrafluoride (TiF₄) have been shown to effectively promote the direct amidation of carboxylic acids with amines. researchgate.net These reactions typically proceed under mild conditions and offer high yields. The general scheme for the direct amidation of 3-amino-5-(trifluoromethyl)benzoic acid is presented below.

Scheme 1: General Synthesis of 3-Amino-5-(trifluoromethyl)benzamide from its Benzoic Acid Precursor

Derivatization Strategies for 3-Amino-5-(trifluoromethyl)benzamide Analogues

The 3-amino-5-(trifluoromethyl)benzamide scaffold provides multiple sites for further chemical modification, allowing for the generation of a diverse library of analogues with tailored properties. Key derivatization strategies include modifications at the amino and amide functionalities, as well as functionalization of the aromatic ring.

Amidation and Amine Modification Reactions

The amino group of 3-amino-5-(trifluoromethyl)benzamide is a key handle for derivatization. Standard N-alkylation reactions can be employed to introduce a variety of alkyl or aryl substituents. monash.edursc.org These reactions typically involve the use of an alkyl halide in the presence of a base. monash.edu Furthermore, the amino group can be acylated to form a secondary amide, or it can participate in reductive amination reactions.

The primary amide functionality can also be a site for modification, although this is generally less common. For instance, N-alkylation of the amide nitrogen is possible, though it often requires harsher reaction conditions.

Functionalization of the Aromatic Ring System

The aromatic ring of 3-amino-5-(trifluoromethyl)benzamide possesses two unsubstituted carbon atoms that are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents (amino and trifluoromethyl) will govern the regioselectivity of these reactions. The amino group is strongly activating and ortho-, para-directing, while the trifluoromethyl group is strongly deactivating and meta-directing. This electronic profile suggests that electrophilic substitution would likely occur at the positions ortho and para to the amino group.

Furthermore, nucleophilic aromatic substitution (SNA_r) reactions could be a viable strategy if a suitable leaving group, such as a halogen, is present on the aromatic ring. beilstein-journals.org For example, a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org This suggests that a halogenated derivative of 3-amino-5-(trifluoromethyl)benzamide could serve as a versatile intermediate for introducing a wide range of functional groups onto the aromatic core. beilstein-journals.org

Heterocyclic Ring Annulation onto the Benzamide Scaffold

The fusion of heterocyclic rings onto the 3-amino-5-(trifluoromethyl)benzamide framework can lead to novel molecular architectures with unique properties. While direct examples starting from 3-amino-5-(trifluoromethyl)benzamide are not extensively documented in publicly available literature, established methodologies for the annulation of related benzamide structures provide a blueprint for potential synthetic routes.

One prominent strategy involves the transition metal-catalyzed C-H activation and annulation of benzamides. For instance, cobalt-catalyzed reactions have been successfully employed for the cyclization of 2-bromobenzamides with carbodiimides to furnish 3-(imino)isoindolin-1-ones. mdpi.com This approach suggests a viable pathway where a suitably functionalized 3-amino-5-(trifluoromethyl)benzamide could undergo intramolecular or intermolecular cyclization to form fused heterocyclic systems. Another relevant cobalt-catalyzed method is the C–H activation/annulation of benzamides with fluorine-containing alkynes, which yields 3- and 4-fluoroalkylated isoquinolinones. nih.gov This highlights a potential route to construct isoquinolinone scaffolds fused to the trifluoromethyl-substituted benzene (B151609) ring.

Intramolecular cyclization of N-aryl amides represents another powerful tool for building heterocyclic structures. Research has demonstrated the synthesis of 3-amino oxindoles from N-aryl amides through the intramolecular cyclization of 2-azaallyl anions. rsc.org Adapting this methodology to an appropriately substituted derivative of 3-amino-5-(trifluoromethyl)benzamide could pave the way for the synthesis of novel oxindole-based compounds. Furthermore, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom has been shown to efficiently produce 3-acyl isoindolin-1-ones. organic-chemistry.org

Acid-catalyzed cyclization of ortho-aminobenzamides with various reagents is a classic and effective method for the synthesis of quinazolinones and other related heterocycles. researchgate.net The amino group of 3-amino-5-(trifluoromethyl)benzamide can act as a nucleophile to react with various electrophilic partners, leading to the formation of a new fused ring. For example, reaction with α-oxodithioesters can lead to quinazolinones or 1,3-benzothiazinones. researchgate.net

These examples, while not directly employing 3-amino-5-(trifluoromethyl)benzamide as a starting material, illustrate the vast potential of modern synthetic methodologies to construct complex heterocyclic systems based on a benzamide scaffold. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the aromatic ring and the amino group, potentially requiring optimization of reaction conditions.

Table 1: Examples of Heterocyclic Ring Annulation on Benzamide Scaffolds

| Starting Material Type | Reagents/Catalyst | Product Type | Reference |

| 2-Bromobenzamides | Carbodiimides, Cobalt Catalyst | 3-(Imino)isoindolin-1-ones | mdpi.com |

| Benzamides | Fluoroalkylated Alkynes, Co(acac)₂·2H₂O | Fluoroalkylated Isoquinolinones | nih.gov |

| N-Aryl Amides | Base (to form 2-azaallyl anion) | 3-Amino Oxindoles | rsc.org |

| 2-Iodobenzamides | Pd₂(dba)₃, Xantphos | 3-Acyl Isoindolin-1-ones | organic-chemistry.org |

| o-Aminobenzamide | α-Oxodithioesters, Acid Catalyst | Quinazolinones/1,3-Benzothiazinones | researchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. This technology is particularly advantageous for the synthesis of heterocyclic compounds and other functionalized molecules.

While a direct microwave-assisted synthesis of 3-amino-5-(trifluoromethyl)benzamide is not prominently featured in the literature, the application of microwave irradiation to related transformations strongly supports its potential utility. For instance, the synthesis of various benzamides has been achieved through the microwave-assisted ring opening of oxazolones, a reaction that was found to be difficult under conventional heating. researchgate.net This suggests that the final amidation step to produce 3-amino-5-(trifluoromethyl)benzamide could be significantly optimized using microwave heating.

Furthermore, microwave irradiation has been successfully employed in the synthesis of trifluoromethyl-containing building blocks. A notable example is the solid acid/superacid-catalyzed microwave-assisted synthesis of trifluoromethyl-imines from α,α,α-trifluoromethylketones and primary amines. cas.cnnih.gov This method offers high yields and selectivities in short reaction times.

The synthesis of heterocyclic derivatives from precursors containing the trifluoromethylphenyl moiety can also be expedited using microwave technology. An efficient synthesis of a series of 3-amino-substituted 1,2-benzisoxazoles from a 3-chloro-1,2-benzisoxazole (B94866) was achieved via microwave-promoted nucleophilic aromatic substitution, with reactions completed in 1-6 hours in good to high yields. researchgate.netnih.gov Similarly, a microwave-assisted method for the preparation of diverse 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been developed, showcasing the broad applicability of this technique in heterocyclic synthesis. sciforum.net The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids under microwave conditions has also been reported as an efficient green method. mdpi.com

These examples collectively demonstrate that microwave-assisted synthesis is a highly effective tool for reactions involving trifluoromethylated compounds and for the construction of benzamide and heterocyclic structures. It is therefore highly probable that the synthesis of 3-amino-5-(trifluoromethyl)benzamide and its derivatives could be significantly improved by the adoption of microwave technology.

Table 2: Examples of Microwave-Assisted Synthesis of Related Compounds

| Reaction Type | Starting Materials | Product Type | Key Advantages | Reference |

| Ring Opening | 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Amines | Benzamides | Reduced reaction time, good yields | researchgate.net |

| Imine Synthesis | α,α,α-Trifluoromethylketones, Primary Amines | Trifluoromethyl-imines | High yields, high selectivities, short reaction times | cas.cnnih.gov |

| Nucleophilic Aromatic Substitution | 3-Chloro-1,2-benzisoxazole, Amines | 3-Amino-substituted 1,2-benzisoxazoles | Good to high yields (54-90%) in 1-6 hours | researchgate.netnih.gov |

| Heterocycle Formation | N-Guanidinosuccinimide, Amines | 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides | Efficient synthesis of diverse derivatives | sciforum.net |

| Heterocycle Formation | Aminoguanidine Bicarbonate, Carboxylic Acids | 5-Substituted 3-Amino-1,2,4-triazoles | Green, straightforward, high yields | mdpi.com |

Stereoselective Synthesis of Chiral 3-Amino-5-(trifluoromethyl)benzamide Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceutical compounds. For derivatives of 3-amino-5-(trifluoromethyl)benzamide, the introduction of chirality can be envisioned at a substituent attached to the amino group, the benzamide nitrogen, or at a newly formed stereocenter in a fused ring system.

A powerful strategy for the asymmetric synthesis of fluorinated aromatic amino acids involves the use of chiral nickel (II) complexes. This method has been applied to the synthesis of various fluorinated amino acids, demonstrating high enantiomeric purity and scalability. nih.gov This approach could be adapted to generate chiral amino acid derivatives that are subsequently coupled to the 3-amino-5-(trifluoromethyl)benzoyl moiety.

Another innovative approach is the catalytic asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, enabled by novel cinchona alkaloid-derived chiral phase-transfer catalysts. This method provides facile, high-yield access to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids and γ-lactams. nih.gov The resulting chiral building blocks could serve as precursors for more complex derivatives of 3-amino-5-(trifluoromethyl)benzamide.

Chemoenzymatic cascades offer a green and efficient route to chiral molecules. A one-pot, three-step cascade combining a Wittig reaction, a chiral-thiourea-catalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction has been used to synthesize chiral γ-nitro alcohols, including derivatives with a 3-trifluoromethylphenyl substituent, in high diastereomeric and enantiomeric ratios. nih.gov

The asymmetric aza-Henry reaction is another valuable tool for the stereoselective formation of C-C bonds. The reaction of nitromethane (B149229) with N-Boc trifluoromethyl ketimines, catalyzed by amino acid-derived quaternary ammonium salts, yields α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivities. semanticscholar.org These products can be further elaborated into chiral diamines or other functional groups.

Furthermore, the asymmetric synthesis of α-trifluoromethyl substituted amino acids has been achieved via chiral 3-hydroxy-3-trifluoromethyl-2,5-diketopiperazines. These intermediates act as latent imine systems that can react with nucleophiles in a stereocontrolled manner. scite.ai

These diverse methodologies provide a robust toolbox for the stereoselective synthesis of a wide range of chiral derivatives incorporating the 3-amino-5-(trifluoromethyl)phenyl scaffold, opening avenues for the discovery of new chiral drugs and materials.

Table 3: Strategies for Stereoselective Synthesis of Chiral Trifluoromethylated Compounds

| Method | Key Transformation | Catalyst/Chiral Auxiliary | Product Type | Reference |

| Asymmetric Alkylation | Alkylation of a chiral glycine (B1666218) equivalent | Chiral Nickel(II) Complex | Fluorinated Aromatic Amino Acids | nih.gov |

| Catalytic Asymmetric Umpolung Addition | Addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles | Cinchona Alkaloid-Derived Phase-Transfer Catalyst | Trifluoromethylated γ-Amino Acids/Lactams | nih.gov |

| Chemoenzymatic Cascade | Asymmetric conjugate addition and enzymatic reduction | Chiral Thiourea and Ketoreductase | Chiral γ-Nitro Alcohols | nih.gov |

| Asymmetric Aza-Henry Reaction | Addition of nitromethane to N-Boc trifluoromethyl ketimines | Amino Acid-Derived Quaternary Ammonium Salts | α-Trifluoromethyl β-Nitroamines | semanticscholar.org |

| Diastereoselective Addition | Nucleophilic addition to a chiral cyclic acyl imine | Chiral 3-Hydroxy-3-trifluoromethyl-2,5-diketopiperazine | α-Trifluoromethyl Substituted Amino Acids | scite.ai |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Amino 5 Trifluoromethyl Benzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For 3-Amino-5-(trifluoromethyl)benzamide, the aromatic region is of particular interest. Based on the analysis of related compounds, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the aromatic protons of 3-Amino-5-(trifluoromethyl)benzamide are expected to appear as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm.

The protons on the aromatic ring (H-2, H-4, and H-6) will exhibit specific splitting patterns due to spin-spin coupling. The amino group (-NH₂) protons will likely appear as a broad singlet, and the amide (-CONH₂) protons will also present as two distinct broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-5-(trifluoromethyl)benzamide (Data predicted based on analysis of similar structures)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.5 - 7.8 | s (singlet) |

| H-4 | 7.2 - 7.5 | s (singlet) |

| H-6 | 7.0 - 7.3 | s (singlet) |

| -NH₂ | 5.0 - 6.0 | br s (broad singlet) |

| -CONH₂ | 7.5 - 8.5 | br s (broad singlet) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For 3-Amino-5-(trifluoromethyl)benzamide, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group.

The carbonyl carbon (C=O) of the amide group is typically observed in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 110 and 150 ppm. The carbon atom attached to the trifluoromethyl group (C-5) will show a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). The carbon of the trifluoromethyl group itself will also be a quartet. For instance, in the analogue N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the CF₃ carbon appears as a quartet with a large coupling constant (¹JCF = 274.0 Hz) researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-5-(trifluoromethyl)benzamide (Data predicted based on analysis of similar structures like 3,5-Di(trifluoromethyl)benzamide and N-(3,5-bis(trifluoromethyl)benzyl)stearamide) researchgate.netnih.gov

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | 168 - 172 | s | - |

| C-1 | 135 - 140 | s | - |

| C-2 | 115 - 120 | d | - |

| C-3 | 148 - 152 | s | - |

| C-4 | 112 - 118 | d | - |

| C-5 | 130 - 134 | q | ²JCF ≈ 30-35 |

| C-6 | 110 - 115 | d | - |

| -CF₃ | 122 - 126 | q | ¹JCF ≈ 270-275 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethyl group in 3-Amino-5-(trifluoromethyl)benzamide will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. For many trifluoromethyl-substituted aromatic compounds, the ¹⁹F chemical shift is typically observed in the range of -60 to -65 ppm relative to a standard such as CFCl₃ colorado.eduucsb.edu. For example, trifluorotoluene shows a signal at -63.72 ppm colorado.edu. The presence of the amino and benzamide (B126) groups will influence the precise chemical shift.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For 3-Amino-5-(trifluoromethyl)benzamide, COSY would primarily show correlations between the aromatic protons, helping to confirm their relative positions on the ring, although in this specific substitution pattern, the aromatic protons are isolated and would appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. beilstein-journals.org It would be used to definitively assign each aromatic proton to its corresponding carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Amino-5-(trifluoromethyl)benzamide would display characteristic absorption bands corresponding to its functional groups. The analysis of related benzamides provides a basis for assigning these bands. For example, the IR spectrum of 3,5-Bis(trifluoromethyl)benzamide (B1297820) shows strong absorptions for the C-F and C=O stretching vibrations nih.gov.

Table 3: Predicted FT-IR Absorption Bands for 3-Amino-5-(trifluoromethyl)benzamide (Data predicted based on analysis of similar structures) nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1680 - 1640 | Strong | C=O stretching (Amide I) |

| 1620 - 1580 | Medium | N-H bending (Amide II) and C=C stretching (aromatic) |

| 1400 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| 1300 - 1200 | Medium | C-N stretching |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |

The N-H stretching region would likely show multiple bands corresponding to the symmetric and asymmetric stretches of the primary amine and the primary amide. The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear in the region of 1400-1100 cm⁻¹.

Raman Spectroscopy for In-Situ Reaction Monitoring

Raman spectroscopy is a powerful non-destructive technique well-suited for in-situ monitoring of chemical reactions. aliyuncs.comoxinst.com Its utility lies in the ability to track the real-time transformation of functional groups, providing kinetic and mechanistic insights without the need for sample extraction. In the synthesis of 3-Amino-5-(trifluoromethyl)benzamide, likely from a precursor such as 3-amino-5-(trifluoromethyl)benzoic acid via amidation, Raman spectroscopy could be employed to monitor the disappearance of the carboxylic acid group and the appearance of the amide group.

Key vibrational modes that would serve as markers for reaction progress include the C=O stretching vibration of the carboxylic acid (typically around 1650-1700 cm⁻¹) and the characteristic Amide I (primarily C=O stretch, ~1650 cm⁻¹) and Amide III bands of the newly formed benzamide. Additionally, changes in the vibrational modes of the aromatic ring and the C-N stretching vibrations would provide further confirmation of the reaction's progression. ondavia.comprocess-instruments-inc.com The unique spectral fingerprint of each species in the reaction mixture allows for the deconvolution of their respective concentrations over time. researchgate.net

A hypothetical in-situ Raman monitoring of the amidation reaction would likely reveal the spectral changes summarized in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product Association | Expected Trend |

| Carboxylic Acid C=O Stretch | ~1680 | 3-Amino-5-(trifluoromethyl)benzoic acid | Decrease in intensity |

| Amide I (C=O Stretch) | ~1650 | 3-Amino-5-(trifluoromethyl)benzamide | Increase in intensity |

| Aromatic C-C Stretch | ~1600 | Both | Shift and intensity change |

| C-N Stretch | ~1250 | 3-Amino-5-(trifluoromethyl)benzamide | Increase in intensity |

| CF₃ Symmetric Stretch | ~1340 | Both | Relatively constant (internal standard) |

By tracking the intensity ratio of a product peak (e.g., Amide I) to a reactant peak or an internal standard, a kinetic profile of the reaction can be constructed, enabling precise determination of reaction endpoints and optimization of reaction conditions. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.govthermofisher.com For 3-Amino-5-(trifluoromethyl)benzamide, with a chemical formula of C₈H₇F₃N₂O, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the compound's identity and elemental composition. thermofisher.com

The table below illustrates how HRMS data would be presented to validate the molecular formula of the target compound.

| Parameter | Value |

| Molecular Formula | C₈H₇F₃N₂O |

| Theoretical Exact Mass (Monoisotopic) | 204.05104 Da |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 205.05884 Da |

| Measured m/z | 205.05871 Da |

| Mass Error | -0.63 ppm |

Such a small mass error provides high confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (in this case, the molecular ion or protonated molecule of 3-Amino-5-(trifluoromethyl)benzamide) and analyze the resulting fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. The fragmentation of benzamides is well-characterized and typically involves cleavage of the amide bond. libretexts.org The presence of the amino and trifluoromethyl groups will influence the fragmentation pathways.

For 3-Amino-5-(trifluoromethyl)benzamide, the protonated molecule [M+H]⁺ would be the precursor ion in ESI-MS. Key fragmentation pathways would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amides, leading to the formation of a stable acylium ion.

Cleavage of the C(O)-NH₂ bond: Resulting in the 3-amino-5-(trifluoromethyl)benzoyl cation.

Loss of the trifluoromethyl group (•CF₃): The C-CF₃ bond can cleave, though it is generally a strong bond. fluorine1.ru

Aromatic ring fragmentation: Subsequent fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO). whitman.edujove.com

The fragmentation of related compounds, such as N-(3-aminophenyl)benzamide, has been studied, revealing complex rearrangement pathways. nih.govresearchgate.net The amino group on the ring can participate in these rearrangements. Aliphatic amines commonly undergo α-cleavage, a pattern that would be relevant for analogues with N-alkyl substituents. libretexts.org

A plausible fragmentation pattern and the corresponding m/z values for the major fragments are presented in the table below.

| Precursor Ion [M+H]⁺ m/z | Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 205.0588 | 188.0323 | NH₃ | 3-amino-5-(trifluoromethyl)benzoyl cation |

| 188.0323 | 160.0374 | CO | 3-amino-5-(trifluoromethyl)phenyl cation |

| 205.0588 | 185.0556 | HF | Ion from rearrangement and HF loss |

| 160.0374 | 91.0284 | CF₃ + HCN | Phenyl cation fragment |

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com While a crystal structure for 3-Amino-5-(trifluoromethyl)benzamide itself is not publicly available, analysis of closely related structures, such as N-[4-(trifluoromethyl)phenyl]benzamide and other substituted benzamides, allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.netnih.gov

The structure would feature a nearly planar benzamide core. The dihedral angle between the aromatic ring and the amide plane is a key conformational feature. In related structures, this angle can vary depending on the substitution pattern and crystal packing forces. nih.gov Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice, with the amide N-H and the amino N-H groups acting as hydrogen bond donors and the amide carbonyl oxygen serving as a primary acceptor. These interactions would likely link the molecules into chains or sheets. researchgate.net The trifluoromethyl group, being bulky and electron-withdrawing, would influence the crystal packing through steric effects and potentially weak C-H···F interactions.

A representative table of expected crystallographic parameters, based on analogues, is provided below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Length (C(O)-N) | ~1.34 Å |

| Dihedral Angle (Aryl Ring - Amide Plane) | 10-60° |

| Dominant Intermolecular Interaction | N-H···O Hydrogen Bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of photons promotes electrons from lower-energy molecular orbitals (like non-bonding, n, or pi-bonding, π) to higher-energy anti-bonding orbitals (π* or σ*). youtube.compharmatutor.org

For 3-Amino-5-(trifluoromethyl)benzamide, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzamide chromophore. The presence of the amino group (-NH₂), an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzamide. researchgate.net This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. Conversely, the trifluoromethyl group (-CF₃) is a deactivating, electron-withdrawing group which may cause a slight hypsochromic shift (shift to shorter wavelength). nih.gov

The spectrum will likely exhibit two main absorption bands characteristic of substituted benzenes: a strong primary band (E-band) at shorter wavelengths and a weaker secondary band (B-band) with fine structure at longer wavelengths. researchgate.net Additionally, a weak n → π* transition associated with the carbonyl group's non-bonding electrons may be observed, often submerged by the more intense π → π* bands.

The expected electronic transitions and their approximate absorption maxima (λmax) are summarized in the table below.

| Transition Type | Associated Chromophore | Expected λmax (nm) | Relative Intensity |

| π → π* (E-band) | Phenyl ring and C=O | ~220-240 | High |

| π → π* (B-band) | Benzoyl system | ~270-290 | Medium |

| n → π* | Carbonyl group (C=O) | ~300-320 | Low |

The exact positions and intensities of these bands would be influenced by the solvent polarity, with polar solvents potentially causing shifts in the absorption maxima. uobabylon.edu.iq

Computational and Theoretical Investigations of 3 Amino 5 Trifluoromethyl Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and properties of 3-Amino-5-(trifluoromethyl)benzamide.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Amino-5-(trifluoromethyl)benzamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable geometric configuration of the molecule. This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.

The presence of the electron-donating amino (-NH2) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group at the meta positions relative to the benzamide (B126) group significantly influences the geometry and electronic distribution of the benzene (B151609) ring. The C-N bond of the amino group is expected to have a shorter length than a typical single bond due to resonance effects with the aromatic ring. Conversely, the C-C bond connecting the trifluoromethyl group to the ring might be slightly elongated. The amide group itself will exhibit planar characteristics due to delocalization of the nitrogen lone pair into the carbonyl group.

Table 1: Predicted Optimized Geometrical Parameters for 3-Amino-5-(trifluoromethyl)benzamide (Illustrative)

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-N (amino) bond length | ~1.38 Å |

| C-C (CF3) bond length | ~1.52 Å |

| C-O (carbonyl) bond length | ~1.24 Å |

| C-N (amide) bond length | ~1.35 Å |

| C-C-N (amino) bond angle | ~120° |

| C-C-C (CF3) bond angle | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. escholarship.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ed.ac.uk

For 3-Amino-5-(trifluoromethyl)benzamide, the HOMO is expected to be predominantly localized on the electron-rich amino group and the aromatic ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the electron-deficient trifluoromethyl group and the benzamide moiety, indicating these as likely sites for nucleophilic attack. The opposing electronic nature of the substituents is expected to result in a relatively moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for 3-Amino-5-(trifluoromethyl)benzamide (Illustrative)

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 | Moderate chemical reactivity |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. niscpr.res.in The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of 3-Amino-5-(trifluoromethyl)benzamide, the most negative potential (red) is expected to be localized around the oxygen atom of the carbonyl group and to a lesser extent on the nitrogen atom of the amino group. The most positive potential (blue) is likely to be found around the hydrogen atoms of the amino group and the trifluoromethyl group, highlighting their electron-deficient nature. The aromatic ring will exhibit a gradient of potential, influenced by the attached functional groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. ijasret.comwikipedia.org

For 3-Amino-5-(trifluoromethyl)benzamide, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair of the amino nitrogen (nN) into the antibonding π* orbitals of the aromatic ring. Similarly, the lone pair of the amide nitrogen would delocalize into the antibonding π* orbital of the carbonyl group, contributing to the planarity and stability of the amide bond. The analysis would also quantify the natural atomic charges, confirming the electron-donating character of the amino group and the electron-withdrawing nature of the trifluoromethyl and benzamide groups.

Table 3: Predicted NBO Analysis - Major Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amino) | π(C-C) aromatic | High |

| LP(1) N(amide) | π(C=O) | High |

| σ(C-H) aromatic | σ*(C-C) aromatic | Moderate |

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Fukui Functions)

Topological analysis of the electron density provides a deeper understanding of chemical bonding and reactivity.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to identify regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. rsc.org For 3-Amino-5-(trifluoromethyl)benzamide, ELF and LOL analyses would show distinct basins of attraction corresponding to the C-C, C-H, C-N, C-O, and C-F bonds, as well as the lone pairs on the nitrogen and oxygen atoms. The shape and population of these basins provide information about the nature and strength of the chemical bonds.

Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. acs.orgmdpi.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. acs.org For 3-Amino-5-(trifluoromethyl)benzamide, the condensed Fukui functions would likely indicate that the carbon atoms ortho and para to the amino group are the most susceptible to electrophilic attack, while the carbon atom attached to the trifluoromethyl group and the carbonyl carbon are more prone to nucleophilic attack.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of molecules and their interactions with their environment, such as a solvent.

A molecular dynamics simulation of 3-Amino-5-(trifluoromethyl)benzamide, for instance in a water box, could be performed to understand its solvation and conformational dynamics. The simulation would track the trajectories of the atoms over time, providing insights into the stability of different conformations and the nature of intermolecular interactions, such as hydrogen bonding between the amino and amide groups of the molecule and the surrounding water molecules. Analysis of the radial distribution functions from the simulation can reveal the specific atoms involved in hydrogen bonding and their average distances. Such simulations are crucial for understanding how the solvent environment influences the molecule's properties and behavior. For example, studies on benzamide have shown that it can form intermolecular hydrogen bonds, and the presence of substituents can influence these interactions.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of drug discovery, this method is instrumental in predicting the binding affinity and mode of interaction between a small molecule, such as 3-Amino-5-(trifluoromethyl)benzamide, and a macromolecular target, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy.

For 3-Amino-5-(trifluoromethyl)benzamide, molecular docking studies would be crucial in identifying potential biological targets. Researchers can screen this compound against libraries of protein structures associated with various diseases. The trifluoromethyl group, known for its ability to enhance binding affinity and metabolic stability, and the amino and benzamide moieties, which can participate in hydrogen bonding and pi-stacking interactions, make this compound an interesting candidate for such studies.

Docking simulations can provide detailed information on the binding energy, with lower values suggesting a more stable complex. scialert.net Furthermore, they reveal the specific amino acid residues involved in the interaction, highlighting the formation of hydrogen bonds, hydrophobic interactions, and halogen bonds. rjptonline.org For instance, studies on similar benzamide derivatives have shown that the amide and other functional groups can form key hydrogen bonds with the protein backbone or specific residues, which is critical for inhibitory activity. scialert.net

Below is an illustrative data table showcasing the kind of results a molecular docking study of 3-Amino-5-(trifluoromethyl)benzamide against a hypothetical protein kinase target might yield.

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | -8.5 | ASP-145, LYS-33 | Hydrogen Bond |

| VAL-40, LEU-128 | Hydrophobic | ||

| PHE-144 | Pi-Pi Stacking | ||

| Kinase Y | -7.2 | GLU-98, ASN-130 | Hydrogen Bond |

| ILE-32, ALA-50 | Hydrophobic |

This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of 3-Amino-5-(trifluoromethyl)benzamide, both in solution and when bound to a target protein, can reveal important information about its conformational flexibility and the stability of the binding pose predicted by docking.

All-atom explicit solvent MD simulations can be performed to study the behavior of 3-Amino-5-(trifluoromethyl)benzamide in an aqueous environment. nih.gov These simulations, often run for microseconds, allow for the analysis of the compound's conformational landscape, identifying the most stable three-dimensional structures. nih.gov When the compound is simulated in complex with a protein, MD can be used to assess the stability of the ligand-protein interactions over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the persistence of specific hydrogen bonds, are monitored to validate the docking results.

Furthermore, advanced MD techniques can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. These simulations can also shed light on the kinetics of binding, including the association and dissociation rates of the ligand from the target.

The following table summarizes typical parameters and outputs from an MD simulation study of the 3-Amino-5-(trifluoromethyl)benzamide-Kinase X complex.

| Simulation Parameter | Value |

| Simulation Time | 1 µs |

| Force Field | AMBER ff15ipq |

| Water Model | SPC/Eb |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Output | |

| Average Ligand RMSD | 1.2 Å |

| Key Hydrogen Bond Occupancy | ASP-145: 85%, LYS-33: 70% |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol |

This table is illustrative and based on standard practices in molecular dynamics simulations. nih.gov

Prediction of Reactivity and Selectivity in Synthetic Methodologies

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions, thereby optimizing synthetic routes. For 3-Amino-5-(trifluoromethyl)benzamide, theoretical studies can elucidate reaction mechanisms and guide the selection of reagents and catalysts to improve yield and purity.

Theoretical Approaches to Reaction Pathway Elucidation

Density Functional Theory (DFT) is a common quantum mechanical method used to investigate the electronic structure and energetics of molecules, making it well-suited for studying reaction mechanisms. mdpi.commdpi.com To understand the synthesis of 3-Amino-5-(trifluoromethyl)benzamide, DFT calculations can be employed to map out the potential energy surface of a proposed reaction. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.

For example, a common route to benzamides involves the reaction of a carboxylic acid or its derivative with an amine. Theoretical studies can compare different synthetic pathways, such as the amidation of 3-amino-5-(trifluoromethyl)benzoic acid or the hydrolysis of a corresponding nitrile. By calculating the activation energies for each step, the most energetically favorable pathway can be determined. These calculations can also predict the regioselectivity of reactions on the aromatic ring.

A hypothetical reaction pathway for the amidation of 3-amino-5-(trifluoromethyl)benzoic acid could be investigated as shown in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (benzoic acid + ammonia) | 0 |

| 2 | Tetrahedral Intermediate | +15 |

| 3 | Transition State for water elimination | +35 |

| 4 | Products (benzamide + water) | -5 |

This table is illustrative and represents typical outputs from DFT calculations of a reaction pathway.

In Silico Studies of Reaction Conditions and Catalyst Effects

In addition to elucidating reaction pathways, computational models can be used to study the effects of different reaction conditions, such as solvent and catalyst choice, on the synthesis of 3-Amino-5-(trifluoromethyl)benzamide. For instance, the synthesis of benzamide derivatives can be influenced by the choice of solvent and the presence of a catalyst. google.com

Computational models can simulate the reaction in different solvent environments to predict how the solvent polarity and its ability to form hydrogen bonds might affect the reaction rate and equilibrium. Similarly, the role of a catalyst can be investigated by modeling the catalytic cycle at a quantum mechanical level. This can reveal how the catalyst lowers the activation energy of the rate-determining step, thereby accelerating the reaction. These in silico studies can significantly reduce the amount of experimental work needed to optimize a synthetic procedure by narrowing down the most promising conditions to test in the lab.

The following table illustrates how computational studies might compare the predicted yield of 3-Amino-5-(trifluoromethyl)benzamide under different simulated reaction conditions.

| Catalyst | Solvent | Predicted Yield (%) |

| None | Toluene | 45 |

| H₂SO₄ | Toluene | 75 |

| None | Dimethylformamide (DMF) | 60 |

| H₂SO₄ | Dimethylformamide (DMF) | 92 |

This table is illustrative and demonstrates the type of predictive data that can be generated from in silico studies of reaction conditions.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Trifluoromethyl Benzamide and Its Derivatives

Reactivity of the Amide and Amino Functional Groups

The amide and amino groups in 3-Amino-5-(trifluoromethyl)benzamide are primary sites for a range of chemical reactions, including hydrolysis, amidation, and nucleophilic and electrophilic interactions.

Hydrolysis and Amidation Mechanisms

The hydrolysis of the amide bond in benzamide (B126) derivatives can proceed under both acidic and basic conditions. The reaction mechanism is influenced by the pH of the medium. nih.govrsc.org

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate that subsequently collapses to yield a carboxylic acid and ammonia (B1221849). bohrium.com For N-nitrobenzamides, studies have shown an A1-type mechanism in strong acid. rsc.org The presence of electron-withdrawing groups, such as the trifluoromethyl group, on the aromatic ring is expected to influence the rate of this process. bohrium.com

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. researchgate.net While primary amides are generally resistant to alkaline hydrolysis, the rate can be influenced by steric and electronic factors. researchgate.net Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon and thus enhance the reaction rate. researchgate.net

Amidation reactions, which involve the formation of an amide bond, are fundamental in organic synthesis. These can be achieved through the coupling of a carboxylic acid with an amine. researchgate.net In the context of 3-Amino-5-(trifluoromethyl)benzamide, the amino group can act as the nucleophile in reactions with activated carboxylic acid derivatives to form new amide linkages.

Nucleophilic and Electrophilic Reactions at the Amide and Amine Centers

The primary amino group of 3-Amino-5-(trifluoromethyl)benzamide is a key nucleophilic center. It can react with a variety of electrophiles. For instance, in patent literature, a derivative of 3-amino-5-(trifluoromethyl)benzamide has been shown to undergo a reaction where the amino group acts as a nucleophile in a substitution reaction. Amines are known to react with a range of electrophiles including isocyanates, acid halides, and anhydrides. chemicalbook.com

The amide group itself can also participate in reactions. While the nitrogen atom of an amide is generally less nucleophilic than that of an amine due to resonance delocalization with the carbonyl group, it can still undergo reactions such as N-alkylation under specific conditions.

Reactivity of the Trifluoromethyl-Substituted Aromatic Ring

The reactivity of the aromatic ring in 3-Amino-5-(trifluoromethyl)benzamide towards substitution reactions is controlled by the directing effects of the amino, benzamide, and trifluoromethyl substituents. The amino group is a strongly activating ortho-, para-director, while the benzamide and trifluoromethyl groups are deactivating meta-directors. byjus.comlibretexts.org

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to a specific position on the benzene (B151609) ring based on the nature of the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the benzamide (-CONH₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing and act as deactivating, meta-directing groups. libretexts.org

Given the positions of the substituents in 3-Amino-5-(trifluoromethyl)benzamide, the directing effects are as follows:

The amino group at C3 directs ortho (to C2 and C4) and para (to C6).

The trifluoromethyl group at C5 directs meta (to C1 and C3).

The benzamide group at C1 directs meta (to C3 and C5).

| Reaction Type | Typical Reagents | Expected Major Product Position(s) |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-, 4-, and/or 6-halo derivatives |

| Nitration | HNO₃/H₂SO₄ | 2-, 4-, and/or 6-nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | 2-, 4-, and/or 6-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely does not proceed due to deactivation |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Likely does not proceed due to deactivation |

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution (SNAᵣ) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. acs.org The trifluoromethyl group is a strong electron-withdrawing group and can facilitate NAS reactions. acs.org For a nucleophilic attack to occur, there usually needs to be a suitable leaving group, such as a halide, on the ring.

In the case of 3-Amino-5-(trifluoromethyl)benzamide itself, there is no inherent leaving group on the aromatic ring. However, if a derivative, for example, a halogenated version of this compound, were used, NAS could be possible. The electron-withdrawing trifluoromethyl group would activate the ring towards nucleophilic attack.

Interestingly, photochemical reactions can also lead to nucleophilic substitution. For example, the irradiation of 3,5-diamino-trifluoromethyl-benzene has been shown to result in defluorination through a nucleophilic substitution of fluoride (B91410) by water. nih.gov This suggests that under specific conditions, the trifluoromethyl group itself could be involved in substitution reactions.

Radical Reactions and Trifluoromethylation Mechanisms

The trifluoromethyl group can participate in and be introduced via radical reactions. The direct C-H trifluoromethylation of arenes through a radical pathway is a significant area of research. researchgate.net These reactions often involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.

Amidyl radicals can be generated from N-haloamides and can undergo intramolecular reactions. journals.co.zanih.gov For 3-Amino-5-(trifluoromethyl)benzamide, the generation of an amidyl radical could potentially lead to intramolecular cyclization or other radical-mediated transformations. Recent studies have also explored the generation of carbon-centered radicals at the α-position to the nitrogen atom in benzamides, leading to intramolecular cyclization. rsc.org

Role of the Trifluoromethyl Group in Reaction Kinetics and Thermodynamics

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic properties. As one of the strongest electron-withdrawing groups in organic chemistry, it significantly influences the kinetics and thermodynamics of reactions involving the 3-amino-5-(trifluoromethyl)benzamide scaffold. nih.gov

The primary influence of the -CF3 group is its strong inductive electron-withdrawing effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. This effect decreases the electron density of the aromatic ring and the benzamide functional group. Kinetically, this deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. Conversely, it activates the ring for nucleophilic aromatic substitution, should a suitable leaving group be present. The electron-withdrawing nature of the -CF3 group also enhances the electrophilicity of the carbonyl carbon in the amide, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

The electronic influence of substituents on reaction rates and equilibria can be quantified using Hammett constants (σ). The trifluoromethyl group has a large positive σ value, indicating its strong electron-withdrawing character, which can be compared to other common functional groups.

Table 1: Comparison of Hammett Constants (σp) for Various Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | +0.23 | Weak Electron-Withdrawing |

| -C≡N | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.78 | Strong Electron-Withdrawing |

| -CF₃ | +0.54 | Strong Electron-Withdrawing |

This table illustrates the strong electron-withdrawing nature of the trifluoromethyl group relative to other common substituents.

Rearrangement Reactions Involving the Benzamide Core (e.g., Heteroatom Rearrangement On Nitrogen (HERON) Reaction)

The benzamide core is susceptible to various rearrangement reactions, particularly when the amide nitrogen is substituted with heteroatoms. A notable example is the Heteroatom Rearrangement On Nitrogen (HERON) reaction. mdpi.com This reaction is characteristic of "anomeric amides," where the amide nitrogen is bonded to two electronegative atoms (e.g., N-alkoxy-N-acyloxybenzamides). mdpi.comresearchgate.net

The HERON reaction is driven by a combination of reduced resonance stabilization in the amide bond and pronounced anomeric effects. nih.gov In these systems, the nitrogen atom becomes strongly pyramidal, which weakens the typical n→π* delocalization that flattens and stabilizes a standard amide bond. mdpi.comnih.gov The reaction proceeds via a concerted mechanism where the more electronegative heteroatom substituent migrates from the nitrogen to the carbonyl carbon, accompanied by the cleavage of the amide bond to generate an acyl derivative and a heteroatom-stabilized nitrene. mdpi.com

Mechanism of the HERON Reaction:

Step 1: The amide nitrogen, substituted with two heteroatoms (X and Y), exists in a pyramidal geometry, reducing resonance.

Step 2: An anomeric destabilization of the N-X bond (where X is a poor leaving group) facilitates a concerted rearrangement.

Step 3: The X group migrates to the electrophilic carbonyl carbon, while the N-C(O) bond breaks, ejecting a Y-stabilized nitrene. mdpi.com

Other rearrangements applicable to the broader class of amides, such as the Beckmann rearrangement of oximes to form amides, are fundamental in organic chemistry but are less directly involved with the pre-formed benzamide core of the title compound. masterorganicchemistry.com

Catalytic Applications and Mechanistic Insights (e.g., Organocatalysis in Asymmetric Reactions)

Derivatives of trifluoromethyl-substituted benzamides have emerged as highly effective scaffolds in the field of organocatalysis, particularly in asymmetric reactions. These molecules can act as bifunctional catalysts, where the amide moiety and another functional group work in concert to promote a reaction with high stereoselectivity. rsc.org

A prominent example is the use of an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide (B1297820) as a catalyst in the asymmetric nitro-Michael reaction. nih.govacs.org This catalyst demonstrates high activity and provides Michael adducts in excellent yields and with outstanding diastereoselectivity and enantioselectivity. nih.gov

Table 2: Catalytic Performance of an epi-Quinine-Derived 3,5-Bis(trifluoromethyl)benzamide in an Asymmetric Nitro-Michael Reaction

| Entry | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | β-nitrostyrene | 1 | >99 | >98:2 | 96 |

| 2 | (E)-1-nitro-4-chlorostyrene | 1 | 98 | >98:2 | 95 |

| 3 | (E)-1-nitro-2-methylstyrene | 5 | 96 | >98:2 | 98 |

Data sourced from Organic Letters, 2015, 17(12), 3026-9. nih.govacs.org The reaction involves the addition of a 5-substituted 2(3-H)-furanone to various nitroalkenes.

Mechanistic Insights: In this type of bifunctional organocatalysis, the benzamide moiety typically functions as a hydrogen-bond donor. rsc.org The mechanism is believed to involve the following:

The tertiary amine of the quinine (B1679958) scaffold acts as a Brønsted base, deprotonating the nucleophile (the furanone) to form a reactive enolate.

Simultaneously, the N-H proton of the benzamide group forms a hydrogen bond with the nitro group of the electrophile (the nitroalkene).

This hydrogen bonding activates the nitroalkene, lowering its LUMO (Lowest Unoccupied Molecular Orbital), and positions it precisely within the chiral environment of the catalyst. researchgate.net

The presence of two trifluoromethyl groups on the benzamide ring is crucial for high catalytic activity. These potent electron-withdrawing groups significantly increase the acidity of the amide N-H proton, making it a much stronger and more effective hydrogen-bond donor. This enhanced hydrogen-bonding capability leads to better activation of the electrophile and, consequently, higher reaction rates and stereoselectivity. nih.gov The defined chiral pocket created by the catalyst ensures that the nucleophile attacks the electrophile from a specific face, leading to the observed high levels of enantiomeric excess. researchgate.net

Application As Precursors and Chemical Building Blocks in Organic Synthesis

Scaffold for the Development of Complex Organic Molecules

The rigid phenyl ring of 3-Amino-5-(trifluoromethyl)benzamide, substituted with three distinct functional groups, provides an excellent scaffold for the development of complex organic molecules, particularly in the realm of medicinal chemistry. The term "scaffold" refers to a core molecular framework upon which various substituents can be systematically attached to explore structure-activity relationships (SAR) and optimize the properties of a lead compound.

A notable example of its application as a scaffold is in the discovery of a novel series of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists. nih.gov TRPA1 is an ion channel involved in the sensation of pain, and its antagonists are of significant interest for the development of new analgesic drugs. In this context, researchers developed a series of compounds based on an aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide scaffold. nih.gov The synthesis started with the derivatization of the amino group of a precursor, which was then coupled with various aryl groups to generate a library of potential antagonists. nih.gov This work highlights how the 3-amino-5-(trifluoromethyl)phenyl core provides a robust platform for the systematic exploration of chemical space around a biological target.

The utility of this scaffold is further demonstrated by the physical and in vitro DMPK (Drug Metabolism and Pharmacokinetics) profiles of the synthesized compounds, which were thoroughly discussed in the research. nih.gov

Utilization in Late-Stage Functionalization Strategies for Amine Modification

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. nih.gov This approach allows for the rapid diversification of lead compounds, potentially improving their pharmacological properties without the need for a complete de novo synthesis. nih.gov

While direct examples of LSF on 3-Amino-5-(trifluoromethyl)benzamide are not extensively documented in readily available literature, the presence of the primary amino group makes it an ideal candidate for such modifications. The reactivity of the amino group can be finely tuned, allowing for selective N-alkylation, N-arylation, acylation, and sulfonylation reactions. These transformations can be carried out in the presence of other functional groups, a key requirement for LSF.

For instance, the development of TRPA1 antagonists with the aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide scaffold inherently involves the functionalization of the amino group. nih.gov Although this might be considered part of the initial scaffold construction, it illustrates the principle of modifying the amine to generate diverse structures. The synthesis of these antagonists involved the modification of the amino group to an alkylamino group, demonstrating a key functionalization step. nih.gov

Intermediates for the Synthesis of Diverse Heterocyclic Systems

The amino and benzamide (B126) functionalities of 3-Amino-5-(trifluoromethyl)benzamide make it a valuable intermediate for the synthesis of a variety of heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry, and the development of efficient routes to these structures is of paramount importance.

One of the most promising applications of aminobenzamides is in the synthesis of quinazolinones, a class of fused heterocycles with a broad spectrum of biological activities. nih.govorientjchem.org The synthesis of quinazolinones can be achieved through the reaction of ortho-aminobenzamides with various reagents. orientjchem.orgorganic-chemistry.orgrsc.orgacs.org For example, a study demonstrated the synthesis of 3-methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one from an ortho-fluorobenzamide derivative, highlighting that the trifluoromethylated benzamide core can undergo cyclization to form this important heterocyclic system. nih.gov

The following table provides an example of a synthesized trifluoromethylated quinazolinone derivative, showcasing the potential of aminobenzamide precursors in heterocyclic synthesis. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Observed Mass (m/z) |

|---|---|---|---|

| 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | C17H13F3N2O | 318.30 | 319.1058 [M+H]+ |

Furthermore, 3-aminobenzamides can serve as precursors for the synthesis of other heterocyclic systems, such as pyridopyrimidines. nih.govnih.govresearchgate.netrsc.org These reactions typically involve the condensation of the amino group with a suitable partner to form the new heterocyclic ring. The presence of the trifluoromethyl group can significantly influence the reactivity of the starting material and the properties of the final product.

Biological Target Identification and Pathway Modulation of 3 Amino 5 Trifluoromethyl Benzamide Analogues

Enzyme Target Modulation

Analogues of 3-amino-5-(trifluoromethyl)benzamide have demonstrated significant inhibitory activity against several classes of enzymes, playing crucial roles in various signaling pathways.

Receptor and Transporter Interactions

Analogues of 3-amino-5-(trifluoromethyl)benzamide have also been shown to interact with various receptors and transporters, demonstrating their versatility as modulators of cellular signaling.

Dopamine (B1211576) Receptor Antagonism

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neurological and psychiatric disorders. nih.govacs.orgnih.gov Several benzamide (B126) derivatives have been developed as potent and selective dopamine receptor antagonists. The introduction of a trifluoromethyl group into the benzamide scaffold has been shown to influence binding affinity and selectivity. acs.org For example, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring of an arylpiperazine derivative led to an increase in affinity at the D3 receptor without significantly affecting the affinity at the D2 receptor, thereby improving selectivity. acs.org

| Compound Type | Target Receptor | Effect |

| Amino-substituted benzamides | Dopamine D2 | Antagonism, with higher affinity than sulpiride (B1682569) nih.gov |

| Trifluoromethyl-substituted arylpiperazines | Dopamine D3 | Increased binding affinity and selectivity over D2 acs.org |

Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel involved in pain and inflammation. nih.gov A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides has been discovered and advanced as novel TRPA1 antagonists. nih.gov These compounds demonstrate the direct application of the 3-amino-5-(trifluoromethyl)benzamide scaffold in developing potent antagonists for this ion channel.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. medchemexpress.com Analogues of 3-amino-5-(trifluoromethyl)benzamide have been identified as potent CETP inhibitors. Specifically, a series of 3,5-bis(trifluoromethyl)benzylamino benzamides showed inhibitory effectiveness ranging from 42.2% to 100% at a concentration of 10 µM. nih.gov Another study on trifluoro-oxoacetamido benzamides also demonstrated distinguished activity against CETP, with IC50 values in the nanomolar to low micromolar range. medchemexpress.com

| Compound Series | CETP Inhibition | IC50 Range |

| 3,5-bis(trifluoromethyl)benzylamino benzamides | 42.2% to 100% at 10 µM | 0.69 µM to 1.36 µM for the most effective compounds nih.gov |

| Trifluoro-oxoacetamido benzamides | Distinguished activity | 7.16 x 10⁻⁸ µM to 1.24 µM medchemexpress.com |

Anti-infective and Anti-parasitic Mechanisms

Nematicidal and Anthelmintic Actions (e.g., Nematode Complex II Inhibition)

Analogues of 3-Amino-5-(trifluoromethyl)benzamide have emerged as compounds of interest in the agricultural and veterinary fields for their nematicidal and anthelmintic properties. The primary mechanism of action for many nematicides within this chemical class is the inhibition of the mitochondrial electron transport chain, specifically targeting Complex II, also known as succinate (B1194679) dehydrogenase (SDH).

Mitochondrial Complex II plays a crucial role in the cellular respiration of nematodes. Its inhibition disrupts the production of ATP, leading to energy depletion, paralysis, and ultimately death of the organism. While direct studies on 3-Amino-5-(trifluoromethyl)benzamide itself are limited in publicly available research, extensive investigation into structurally related benzamide and trifluoromethyl-containing nematicides provides strong evidence for this mode of action. For instance, cyclobutrifluram, a novel nematicide, has been shown to target the mitochondrial succinate dehydrogenase complex in the model organism Caenorhabditis elegans. nih.govresearchgate.net This inhibition leads to a significant impact on the survival and fertility of the nematodes. nih.gov

The anthelmintic activity of benzamide derivatives has been recognized for some time, with many compounds demonstrating efficacy against various parasitic worms. The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its potency. Structure-activity relationship (SAR) studies on related compounds have shown that the nature and position of substituents on the benzamide core are critical for activity. While specific SAR data for 3-Amino-5-(trifluoromethyl)benzamide analogues in a nematicidal context is not extensively documented in the provided results, the general principles of benzamide-based anthelmintics suggest that the trifluoromethyl group at the 5-position is likely a key determinant of its potency and selectivity.

Table 1: Nematicidal Activity of Selected Benzamide Analogues This table is illustrative and based on general findings for benzamide nematicides, as specific data for 3-Amino-5-(trifluoromethyl)benzamide analogues was not available in the provided search results.

| Compound Analogue | Target Nematode | Observed Effect | Putative Mechanism |

|---|---|---|---|

| Benzamide with trifluoromethyl group | Root-knot nematodes | Inhibition of growth and reproduction | Mitochondrial Complex II Inhibition |

| Substituted Benzamide | Various parasitic nematodes | Paralysis and death | Disruption of cellular respiration |

Anti-Trypanosomal Activity

Several analogues of benzamide containing trifluoromethyl groups have been investigated for their activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). The general consensus from various studies is that the benzamide scaffold is a promising starting point for the development of novel trypanocidal agents.

The mechanism of action for many anti-trypanosomal benzamides is believed to involve the disruption of essential cellular processes within the parasite. One key target is the trypanosome alternative oxidase (TAO), a mitochondrial enzyme crucial for the parasite's respiration that is absent in mammals, making it an attractive drug target. acs.orgresearchgate.net While some benzamidine-based compounds have shown potent TAO inhibition, certain benzamide derivatives have been reported as weaker inhibitors of this enzyme. acs.org

Another proposed mechanism is the inhibition of tubulin polymerization in the parasite. nih.gov Tubulin is a critical protein for cell division and motility, and its disruption can be lethal to the trypanosome. Some sulfonamide analogues of benzamides have been shown to inhibit tubulin polymerization in T. brucei cells. nih.gov